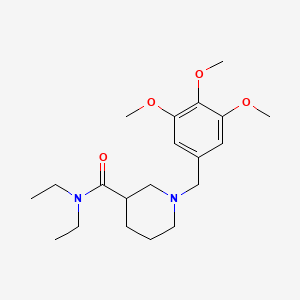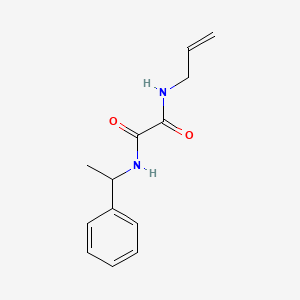![molecular formula C18H17Cl3N2O B4984939 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as AG490, is a synthetic compound that has been widely used in scientific research as an inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
作用機序
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins. This binding prevents the phosphorylation and activation of JAK proteins, which are required for the activation of downstream STAT proteins. Inhibition of this pathway leads to the suppression of downstream signaling events, including the expression of cytokines, chemokines, and other inflammatory mediators.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to have various biochemical and physiological effects in scientific research. Inhibition of the JAK/STAT signaling pathway by 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to suppress the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has also been found to have anti-inflammatory effects by suppressing the expression of cytokines and chemokines. In addition, 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to have potential applications in the treatment of autoimmune disorders by suppressing the activation of immune cells.
実験室実験の利点と制限
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in scientific research. It is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments. It has been found to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, the optimal concentration and duration of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide treatment can vary depending on the experimental conditions, which requires careful optimization.
将来の方向性
For the use of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide include the development of novel cancer therapies, the treatment of autoimmune disorders, and further studies to better understand its off-target effects.
合成法
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with piperidine, followed by the reaction with 3-chloro-4-aminophenyl and 2-amino-5-chlorobenzamide. The final product is obtained through purification and recrystallization.
科学的研究の応用
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied in scientific research as an inhibitor of the JAK/STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses, cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activation of JAK and STAT proteins, leading to the suppression of downstream signaling events. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-14-6-4-5-13(17(14)21)18(24)22-12-7-8-16(15(20)11-12)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBRELDIJFIFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)


![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)

![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)


![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)